3-Phenyl-5-piperazino-1,2,4-thiadiazole
Overview
Description
3-Phenyl-5-piperazino-1,2,4-thiadiazole is a chemical compound with the CAS Number: 306935-14-8. It has a molecular weight of 247.34 .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-5-piperazino-1,2,4-thiadiazole is represented by the SMILES stringC1CN (CCN1)c2nc (ns2)-c3ccccc3
. The InChI code for the compound is 1S/C12H14N4S/c1-2-4-10 (5-3-1)11-14-12 (17-15-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2
. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Antimicrobial Applications
3-Phenyl-5-piperazino-1,2,4-thiadiazole and its derivatives have shown significant promise in antimicrobial applications. A variety of studies have demonstrated their efficacy against different microbial strains:
Antibacterial and Antifungal Properties : Compounds containing the 3-Phenyl-5-piperazino-1,2,4-thiadiazole moiety have been found to exhibit antibacterial and antifungal activities. This includes effectiveness against Staphylococcus aureus, Escherichia coli, Klabsiella pneumoniae, Proteus vulgaris, Aspergillus fumigatus, Candida glabrata, Candida albacans, and Candida krusei (Ram, Dubey, & Chaudhary, 2016). Also, specific derivatives have shown good to moderate antimicrobial activity against test microorganisms like G. zeae, C. mandshurica, and F. oxysporum (Wu Qi, 2014).
Synthetic Optimization for Antimicrobial Activity : Research on the synthesis and optimization of these compounds for enhanced antimicrobial effects is ongoing. This includes the investigation of different reaction conditions and the development of novel synthetic routes (Hamama et al., 2017).
Cancer Research
Some derivatives of 3-Phenyl-5-piperazino-1,2,4-thiadiazole have been studied for their potential in cancer treatment:
- Antitumor Activity : Certain derivatives have been synthesized and evaluated for their antitumor properties. This includes testing against various cancer cell lines, showing moderate to good antiproliferative potency (Chowrasia et al., 2017).
Other Applications
Additionally, these compounds have shown potential in other areas of scientific research:
- Anticonvulsant and Muscle Relaxant Activities : Some derivatives have been synthesized and evaluated for their anticonvulsant and muscle relaxant properties, with varying degrees of effectiveness (Almasirad et al., 2007).
- Antioxidant Properties : The synthesis and evaluation of certain derivatives for their antioxidant activities have been explored, demonstrating promising results in this field as well (Hamama, Gouda, Badr, & Zoorob, 2013)
Safety And Hazards
The compound is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and serious eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It should be stored in a well-ventilated place and the container should be kept tightly closed .
properties
IUPAC Name |
3-phenyl-5-piperazin-1-yl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-2-4-10(5-3-1)11-14-12(17-15-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFMHSLRNJBGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380640 | |
Record name | 3-Phenyl-5-piperazino-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-piperazino-1,2,4-thiadiazole | |
CAS RN |
306935-14-8 | |
Record name | 3-Phenyl-5-piperazino-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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